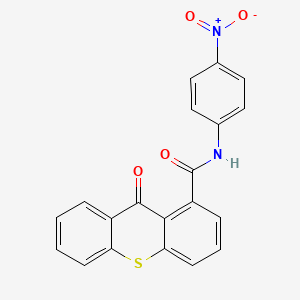
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a thioxanthene core, and a carboxamide functional group, which collectively contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with thioxanthone-1-carboxylic acid chloride under controlled conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)
Major Products Formed
Reduction: 4-aminophenyl derivative
Oxidation: Sulfoxide or sulfone derivatives
Substitution: Various substituted nitrophenyl derivatives
Scientific Research Applications
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The thioxanthene core may interact with biological macromolecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)acetamide
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
- 1-(4-Nitrophenyl)-2-thioxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide stands out due to its unique combination of a thioxanthene core and a nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
CAS No. |
185454-32-4 |
|---|---|
Molecular Formula |
C20H12N2O4S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-9-oxothioxanthene-1-carboxamide |
InChI |
InChI=1S/C20H12N2O4S/c23-19-14-4-1-2-6-16(14)27-17-7-3-5-15(18(17)19)20(24)21-12-8-10-13(11-9-12)22(25)26/h1-11H,(H,21,24) |
InChI Key |
IIRAMQXHWDCCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


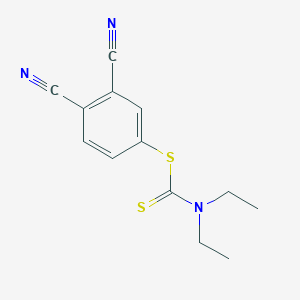
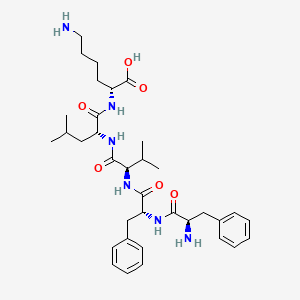
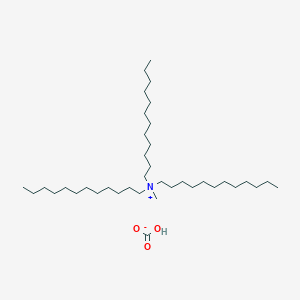
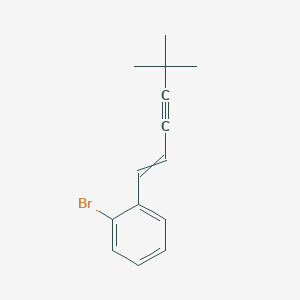
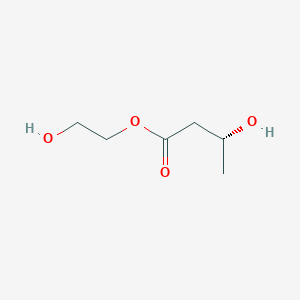
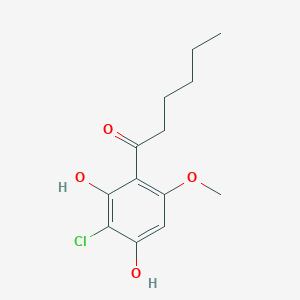
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)](/img/structure/B14260727.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)
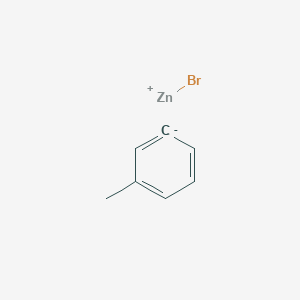
![(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane](/img/structure/B14260756.png)
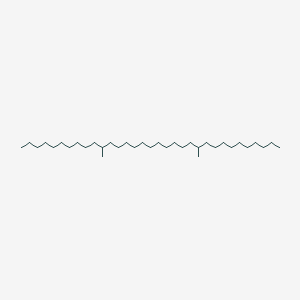
![6-[5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14260769.png)
